Leuprorelin

Descripción general

Descripción

El acetato de leuprolide es un nonapéptido sintético que actúa como un agonista potente del receptor de la hormona liberadora de gonadotropinas. Se utiliza ampliamente en el tratamiento de diversas afecciones médicas, incluido el cáncer de próstata, la endometriosis, los fibromas uterinos y la pubertad precoz central . El acetato de leuprolide es conocido por su capacidad de regular a la baja los niveles de esteroides sexuales, lo que lo hace efectivo en el manejo de trastornos relacionados con las hormonas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El acetato de leuprolide se sintetiza utilizando la síntesis de péptidos en fase sólida (SPPS). El proceso implica la adición secuencial de aminoácidos protegidos a una cadena peptídica unida a una resina. La cadena peptídica se separa luego de la resina y se desprotege para producir el producto final .

Métodos de producción industrial: En entornos industriales, el acetato de leuprolide a menudo se produce utilizando un método de emulsión agua-en-aceite-en-agua/evaporación de solventes. Este método implica disolver el acetato de leuprolide en agua, seguido de la encapsulación en microesferas de ácido poliláctico (PLA). Las microesferas luego se someten a evaporación de solventes para obtener el producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: El acetato de leuprolide experimenta principalmente reacciones de formación y escisión de enlaces peptídicos durante su síntesis y degradación. No suele sufrir reacciones de oxidación, reducción o sustitución en condiciones fisiológicas .

Reactivos y condiciones comunes:

Formación de enlaces peptídicos: Se utilizan comúnmente reactivos como diciclohexilcarbodiimida (DCC) y N-hidroxisuccinimida (NHS).

Escisión y desprotección: Se utiliza ácido trifluoroacético (TFA) para escindir el péptido de la resina y eliminar los grupos protectores.

Principales productos formados: El principal producto formado a partir de estas reacciones es el péptido de acetato de leuprolide final, que se utiliza en diversas formulaciones farmacéuticas .

Aplicaciones Científicas De Investigación

Treatment of Prostate Cancer

Leuprorelin is extensively used in the management of advanced prostate cancer. It acts by reducing serum testosterone levels, which are crucial for the growth of androgen-sensitive prostate cancer cells.

- Mechanism of Action : Continuous administration leads to desensitization of GnRH receptors, resulting in decreased luteinizing hormone and follicle-stimulating hormone levels, thereby lowering testosterone production .

- Clinical Evidence : Studies show that this compound effectively reduces prostate-specific antigen (PSA) levels and improves survival rates in patients with metastatic prostate cancer . In clinical trials involving Asian populations, this compound demonstrated significant efficacy and was well tolerated, with common side effects including hot flushes and mild hepatic dysfunction .

Management of Endometriosis

This compound is indicated for the treatment of endometriosis, aiming to alleviate symptoms such as pelvic pain and dysmenorrhea.

- Efficacy : In patients with endometriosis, this compound helps reduce endometriotic lesions and improve quality of life. It is often used as an initial treatment but is limited to a maximum duration of six months due to concerns about bone density loss .

- Combination Therapy : this compound can be combined with norethindrone acetate to mitigate bone mineral density loss during treatment .

Treatment of Uterine Leiomyomata (Fibroids)

This compound is also effective in managing uterine fibroids, particularly preoperatively.

- Preoperative Use : It helps reduce fibroid size and associated anemia when used with iron supplementation before surgery, thereby minimizing surgical complications .

- Symptomatic Relief : Even without surgery, this compound can alleviate symptoms related to fibroids by reducing their volume .

Central Precocious Puberty

In pediatric patients diagnosed with central precocious puberty, this compound is used to delay the onset of secondary sexual characteristics.

- Impact on Growth : By slowing down sexual maturation, this compound helps increase the predicted adult height by delaying the closure of growth plates .

Off-Label Uses

This compound has several off-label applications:

- Breast Cancer : It is being explored as a treatment option for hormone receptor-positive breast cancer in premenopausal women .

- Transgender Hormone Therapy : this compound is utilized for hormone therapy in male-to-female transgender patients .

- Management of Paraphilia and Hypersexuality : Its ability to lower testosterone levels makes it useful in treating these conditions .

Research and Future Applications

Recent studies are investigating additional potential uses for this compound:

- Alzheimer's Disease : Ongoing research is exploring the effects of this compound on neurodegenerative conditions due to its action on non-reproductive tissues where GnRH receptors are present .

- Polycystic Ovary Syndrome and Functional Bowel Disease : this compound is being tested for these conditions as well, indicating its diverse therapeutic potential beyond traditional applications .

Summary Table of Clinical Applications

Mecanismo De Acción

El acetato de leuprolide actúa como un agonista del receptor de la hormona liberadora de gonadotropinas. Se une al receptor de la hormona liberadora de gonadotropinas, lo que lleva a un aumento inicial en los niveles de hormona luteinizante y hormona folículoestimulante. La activación prolongada del receptor da como resultado la regulación a la baja de estas hormonas, lo que finalmente reduce los niveles de esteroides sexuales como la testosterona y el estradiol . Este mecanismo es responsable de su eficacia clínica en el tratamiento de trastornos relacionados con las hormonas .

Compuestos Similares:

Noretisterona: Se utiliza para el sangrado uterino anormal y la endometriosis.

Elagolix: Otro antagonista de la hormona liberadora de gonadotropinas utilizado para la endometriosis.

Singularidad: El acetato de leuprolide es único en su capacidad de proporcionar una supresión sostenida de los niveles de esteroides sexuales, lo que lo hace altamente efectivo para el manejo a largo plazo de afecciones relacionadas con las hormonas. Su larga vida media y su capacidad de ser formulado en depósitos de liberación sostenida mejoran aún más su utilidad clínica .

Comparación Con Compuestos Similares

Norethindrone: Used for abnormal uterine bleeding and endometriosis.

Elagolix: Another gonadotropin-releasing hormone antagonist used for endometriosis.

Uniqueness: Leuprolide acetate is unique in its ability to provide sustained suppression of sex steroid levels, making it highly effective for long-term management of hormone-related conditions. Its long half-life and ability to be formulated into sustained-release depots further enhance its clinical utility .

Actividad Biológica

Leuprorelin, a synthetic analog of gonadotropin-releasing hormone (GnRH), is primarily utilized in the treatment of hormone-sensitive conditions such as prostate cancer, endometriosis, and central precocious puberty. This article delves into the biological activity of this compound, focusing on its mechanisms of action, clinical efficacy, and safety profile, supported by data tables and relevant case studies.

This compound functions as a GnRH receptor agonist. Initially, it stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, leading to a temporary increase in gonadal steroid production. However, with continuous administration, this compound suppresses the secretion of LH and FSH, resulting in decreased levels of testosterone and estrogen. This mechanism is particularly beneficial in managing conditions that are dependent on these hormones.

Clinical Efficacy

This compound's efficacy has been demonstrated in various clinical settings:

- Prostate Cancer : this compound effectively reduces serum testosterone levels to castration levels (<50 ng/dL) within 2–6 weeks of treatment initiation. Studies have shown that it maintains these levels over extended periods with minimal adverse effects .

- Endometriosis : In women with endometriosis, this compound significantly decreases pelvic pain and reduces the size of endometrial lesions .

- Central Precocious Puberty : A clinical trial involving children with central precocious puberty reported that 95% of participants experienced effective suppression of gonadotropin levels after treatment with this compound .

Safety Profile

The safety profile of this compound has been established through numerous studies. Common adverse effects include hot flashes, injection site reactions, and mild hepatic dysfunction. Serious side effects are rare but can include cardiovascular events in susceptible individuals .

Summary of Adverse Effects

| Adverse Effect | Incidence (%) | Comments |

|---|---|---|

| Hot flashes | 40-50 | Commonly reported in men undergoing androgen deprivation therapy |

| Injection site reactions | 12 | Mild to moderate severity reported |

| Hepatic dysfunction | <5 | Generally mild and reversible |

Case Studies

- Prostate Cancer Management : In a study involving 71 patients treated with this compound for prostate cancer, all patients achieved serum testosterone levels within the castration range at 12 weeks. The mean age was 76.3 years, indicating that this compound is effective across various age groups .

- Treatment of Central Precocious Puberty : A clinical trial demonstrated that administration of this compound acetate depot (11.25 mg every 12 weeks) led to significant reductions in sex steroid levels and halted clinical pubertal development in children .

- Long-term Efficacy in Endometriosis : A longitudinal study showed that patients treated with this compound experienced sustained relief from symptoms associated with endometriosis over a treatment period extending up to 24 months .

Research Findings

Recent studies have provided insights into the long-term effects and optimal dosing regimens for this compound:

- Dosing Regimens : this compound can be administered in various formulations (monthly, quarterly). The choice depends on patient preference and clinical considerations .

- Quality of Life Improvements : Beyond hormonal suppression, patients reported improvements in quality of life metrics when treated with this compound for conditions like prostate cancer and endometriosis .

Propiedades

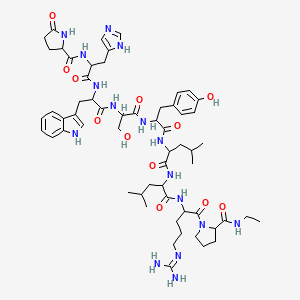

IUPAC Name |

acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H84N16O12.C2H4O2/c1-6-63-57(86)48-14-10-22-75(48)58(87)41(13-9-21-64-59(60)61)68-51(80)42(23-32(2)3)69-52(81)43(24-33(4)5)70-53(82)44(25-34-15-17-37(77)18-16-34)71-56(85)47(30-76)74-54(83)45(26-35-28-65-39-12-8-7-11-38(35)39)72-55(84)46(27-36-29-62-31-66-36)73-50(79)40-19-20-49(78)67-40;1-2(3)4/h7-8,11-12,15-18,28-29,31-33,40-48,65,76-77H,6,9-10,13-14,19-27,30H2,1-5H3,(H,62,66)(H,63,86)(H,67,78)(H,68,80)(H,69,81)(H,70,82)(H,71,85)(H,72,84)(H,73,79)(H,74,83)(H4,60,61,64);1H3,(H,3,4)/t40-,41-,42-,43+,44-,45-,46-,47-,48-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGLRXNKKBLIBQS-XNHQSDQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H88N16O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

53714-56-0 (Parent) | |

| Record name | Leuprolide acetate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074381536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7049009 | |

| Record name | Leuprolide acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1269.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74381-53-6 | |

| Record name | Leuprolide acetate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074381536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Leuprolide acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEUPROLIDE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37JNS02E7V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.